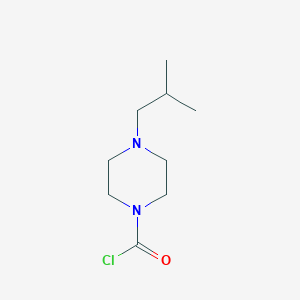
4-(2-Methylpropyl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)piperazine-1-carbonyl chloride is a chemical compound with the molecular formula C9H17ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride typically involves the acylation of piperazine derivatives. One common method is the reaction of piperazine with 2-methylpropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at a low temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)piperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Acylation Reactions: It can act as an acylating agent, transferring its carbonyl group to other molecules, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding piperazine derivative and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Organic solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile, are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts, such as triethylamine or pyridine, are used to enhance the reaction rate and yield.
Major Products
Amides: Formed by the reaction of this compound with amines.
Esters: Formed by the reaction with alcohols.
Hydrochloric Acid: A byproduct of hydrolysis reactions.
Scientific Research Applications
4-(2-Methylpropyl)piperazine-1-carbonyl chloride has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing piperazine moieties.
Biological Studies: The compound is used in the preparation of biologically active molecules for studying enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Chemical Synthesis: The compound serves as a versatile reagent in organic synthesis, enabling the formation of various functional groups and complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride depends on its role in specific chemical reactions. As an acylating agent, it transfers its carbonyl group to nucleophiles, forming new covalent bonds. The molecular targets and pathways involved vary based on the specific reaction and the nature of the nucleophile. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride
- 4-Morpholinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
Comparison
4-(2-Methylpropyl)piperazine-1-carbonyl chloride is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties. This distinguishes it from other piperazinecarbonyl chlorides, such as 4-Methyl-1-piperazinecarbonyl chloride, which lacks the 2-methylpropyl group. The presence of different substituents can influence the reactivity, solubility, and overall chemical behavior of the compound, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-(2-methylpropyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C9H17ClN2O/c1-8(2)7-11-3-5-12(6-4-11)9(10)13/h8H,3-7H2,1-2H3 |
InChI Key |
MUOWGIVTLIRRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















